Magnesiumoxalat

Übersicht

Beschreibung

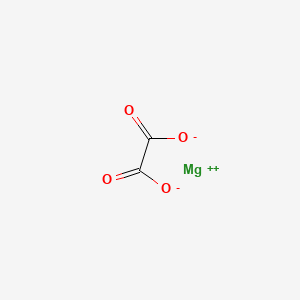

Magnesium oxalate is an organic compound comprising a magnesium cation with a 2+ charge bonded to an oxalate anion. It has the chemical formula MgC₂O₄. Magnesium oxalate is a white solid that comes in two forms: an anhydrous form and a dihydrate form where two water molecules are complexed with the structure. Both forms are practically insoluble in water and are insoluble in organic solutions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- Depletion : Oxalates have two negative charges, and magnesium ions have two positive charges. As a result, oxalates easily deplete magnesium from the body .

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Magnesium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes and proteins, including glycolate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . The interaction between magnesium oxalate and these enzymes is crucial for maintaining oxalate homeostasis in the body. Additionally, magnesium oxalate can bind to other biomolecules such as calcium, forming insoluble complexes that can affect mineral absorption and metabolism .

Cellular Effects

Magnesium oxalate has notable effects on cellular processes. It can disrupt mitochondrial function by interfering with ATP production, leading to reduced cellular energy levels . This disruption can cause oxidative stress and inflammation, impacting cell signaling pathways and gene expression . Magnesium oxalate also affects cellular metabolism by binding to essential minerals like calcium and magnesium, making them unavailable for cellular functions . This can lead to deficiencies in these minerals, further affecting cellular health and function .

Molecular Mechanism

At the molecular level, magnesium oxalate exerts its effects through several mechanisms. It binds to divalent cations such as calcium and magnesium, forming insoluble complexes that can precipitate in tissues . This binding can inhibit enzyme activity, particularly those involved in oxalate metabolism, leading to an accumulation of oxalate in the body . Additionally, magnesium oxalate can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium oxalate can change over time. The compound is relatively stable but can degrade under certain conditions, such as high temperatures . Long-term exposure to magnesium oxalate in in vitro studies has shown that it can cause chronic oxidative stress and inflammation in cells . In in vivo studies, prolonged exposure to magnesium oxalate can lead to the formation of kidney stones and other mineral deposits in tissues .

Dosage Effects in Animal Models

The effects of magnesium oxalate vary with different dosages in animal models. At low doses, magnesium oxalate can be relatively harmless, but at high doses, it can cause toxicity and adverse effects . High doses of magnesium oxalate can lead to renal failure, mineral deficiencies, and other health issues in animals . Threshold effects have been observed, where the severity of the effects increases significantly beyond a certain dosage .

Metabolic Pathways

Magnesium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as glycolate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions are crucial for regulating oxalate levels in the body and preventing hyperoxaluria, a condition characterized by excessive oxalate excretion . Magnesium oxalate can also affect metabolic flux by binding to essential minerals and altering their availability for metabolic reactions .

Transport and Distribution

Magnesium oxalate is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried across cell membranes . Once inside the cell, magnesium oxalate can accumulate in specific compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The distribution of magnesium oxalate within tissues can also be influenced by its solubility and binding affinity to other biomolecules .

Subcellular Localization

The subcellular localization of magnesium oxalate is critical for its activity and function. It is often found in the mitochondria, where it can disrupt ATP production and induce oxidative stress . Magnesium oxalate can also localize in the endoplasmic reticulum and other organelles, affecting their function and contributing to cellular stress responses . Targeting signals and post-translational modifications can direct magnesium oxalate to specific compartments within the cell, influencing its overall impact on cellular health .

Vorbereitungsmethoden

Magnesium oxalate can be synthesized by combining a magnesium salt or ion with an oxalate. The general reaction is:

Mg2++C2O42−→MgC2O4

A specific example of a synthesis would be mixing magnesium nitrate (Mg(NO₃)₂) and potassium hydroxide (KOH) and then adding that solution to dimethyl oxalate ((COOCH₃)₂) . Industrial production methods often involve similar reactions but on a larger scale, ensuring purity and yield optimization.

Analyse Chemischer Reaktionen

Magnesium oxalate undergoes several types of chemical reactions:

- When heated, magnesium oxalate decomposes. The dihydrate form decomposes at 150°C into the anhydrous form:

Decomposition: MgC2O4⋅2H2O→MgC2O4+2H2O

With additional heating, the anhydrous form decomposes further into magnesium oxide (MgO) and carbon oxides between 420°C and 620°C .Vergleich Mit ähnlichen Verbindungen

Magnesium oxalate can be compared with other magnesium compounds such as:

Magnesium oxide (MgO): Commonly used as a dietary supplement and antacid.

Magnesium gluconate: A magnesium salt of gluconic acid, known for its diarrhea and laxative effects.

Magnesium oxalate is unique due to its specific decomposition properties and its role in synthesizing magnesium oxide nanoparticles, which have diverse applications in various fields.

Eigenschaften

Key on ui mechanism of action |

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. |

|---|---|

CAS-Nummer |

547-66-0 |

Molekularformel |

C2MgO4 |

Molekulargewicht |

112.32 g/mol |

IUPAC-Name |

magnesium;oxalate |

InChI |

InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI-Schlüssel |

UHNWOJJPXCYKCG-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

Siedepunkt |

Sublimes (NIOSH, 2024) sublimes Sublimes |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |

Dichte |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |

melting_point |

372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |

Key on ui other cas no. |

547-66-0 |

Physikalische Beschreibung |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |

Piktogramme |

Irritant |

Löslichkeit |

50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |

Synonyme |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Dampfdichte |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |

Dampfdruck |

0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)